
6-Methoxy-2-methyl-2,3-dihydro-1h-inden-1-one
Overview
Description
6-Methoxy-2-methyl-2,3-dihydro-1h-inden-1-one is an organic compound with the molecular formula C11H12O2 It is a derivative of indanone, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 2nd position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-2,3-dihydro-1h-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindanone and methoxybenzene.
Methoxylation: The methoxy group is introduced at the 6th position of the indanone ring through a nucleophilic substitution reaction using methoxybenzene and a suitable base.
Cyclization: The intermediate product undergoes cyclization to form the indanone structure. This step may involve the use of acidic or basic catalysts to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-2,3-dihydro-1h-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the indanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methoxy-2-methylindanone-1-carboxylic acid.
Reduction: Formation of 6-methoxy-2-methyl-2,3-dihydro-1h-inden-1-ol.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Scientific Research Applications
Chemistry
6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one serves as an intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Reduction reactions convert the carbonyl group to an alcohol.
- Substitution : Electrophilic substitution reactions introduce different functional groups at specific positions on the indanone ring.
The following table summarizes its chemical reactivity:
Reaction Type | Example Products |
---|---|
Oxidation | 6-Methoxy-2-methylindanone-1-carboxylic acid |
Reduction | 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-ol |
Substitution | Halogenated derivatives |
Biology
Research indicates that this compound exhibits significant biological activities , including:
- Antimicrobial Properties : Demonstrated efficacy against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
Microorganism | MIC (mg/mL) |
---|---|
E. coli | 0.0195 |
Bacillus mycoides | 0.0048 |
Candida albicans | 0.039 |
These findings suggest its potential as a lead compound for developing new antimicrobial therapies.
Medicine
In medicinal chemistry, this compound is being explored as a therapeutic agent for various diseases due to its potential anti-inflammatory and neuroprotective effects. Its mechanism of action may involve interaction with specific molecular targets and modulation of signaling pathways involved in inflammation and cell growth.
Case Study 1: Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial properties of this compound against several pathogenic microorganisms. The results indicated that it possesses strong inhibitory effects, particularly against Bacillus mycoides, making it a candidate for further development into an antimicrobial agent.
Case Study 2: Drug Discovery
In a drug discovery project focused on neurodegenerative diseases, this compound was tested for its ability to protect neuronal cells from oxidative stress. Preliminary results showed that it could significantly reduce cell death in vitro, suggesting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-2,3-dihydro-1h-inden-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, microbial growth, or cellular metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-methyl-1-indanone: Similar structure but lacks the dihydro component.
2,3-Dihydro-1H-inden-1-one: Lacks the methoxy and methyl groups.
3-Methyl-1-indanone: Similar but lacks the methoxy group.
Uniqueness
6-Methoxy-2-methyl-2,3-dihydro-1h-inden-1-one is unique due to the specific combination of functional groups (methoxy and methyl) and the dihydro structure, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and applications in drug discovery, supported by a review of relevant studies and data.
Molecular Formula : C₁₁H₁₂O₂
Molecular Weight : 176.21 g/mol
IUPAC Name : this compound
The compound features a bicyclic structure that includes a methoxy group at the 6-position and a methyl group at the 2-position of the indene framework. This unique configuration may enhance its reactivity and biological activity compared to structurally similar compounds .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , particularly against various bacterial and fungal strains. The compound's efficacy was evaluated through Minimum Inhibitory Concentration (MIC) assays, demonstrating its potential as an antimicrobial agent.
Microorganism | MIC (mg/mL) |
---|---|
E. coli | 0.0195 |
Bacillus mycoides | 0.0048 |
C. albicans | 0.039 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial therapies .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It is believed to modulate signaling pathways related to inflammation by interacting with specific molecular targets, potentially inhibiting pro-inflammatory cytokines. This mechanism may be beneficial in treating conditions characterized by excessive inflammation.
Anticancer Activity
In studies examining the anticancer potential of related compounds, this compound has shown promise in inhibiting the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Initial screenings revealed IC₅₀ values ranging from 2.43 to 14.65 µM, indicating significant growth inhibition compared to non-cancerous cell lines .
The biological activity of this compound is attributed to its interaction with various molecular targets , including enzymes and receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in inflammation and microbial growth.
- Signaling Pathways : It influences pathways associated with cellular metabolism and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. For example:
- Synthesis of Derivatives : Researchers synthesized various analogs to explore their biological activities further. Some derivatives demonstrated enhanced efficacy against cancer cell lines compared to the parent compound .
- Molecular Modeling Studies : In silico studies have predicted favorable pharmacokinetic profiles for certain derivatives, suggesting their potential as drug candidates with improved absorption and lower toxicity .
Properties
IUPAC Name |
6-methoxy-2-methyl-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-5-8-3-4-9(13-2)6-10(8)11(7)12/h3-4,6-7H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKMGRRBRAIZKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282615 | |
Record name | 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-10-8 | |
Record name | NSC26879 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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